6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Description
Properties
IUPAC Name |
6,7-dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O4/c10-4-3-5-8(15-2-1-14-5)6(7(4)11)9(12)13/h3H,1-2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQJEXMCCBHATG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=C(C=C2O1)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50633408 | |
| Record name | 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66411-17-4 | |
| Record name | 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50633408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions
| Reagent/Material | Quantity | Role |
|---|---|---|
| 2,3-Dihydro-1,4-benzodioxine-5-carboxylic acid | 4.40 g (24.4 mmol) | Starting material |
| Bromine (Br2) | 11.7 g (73.2 mmol) | Brominating agent |
| Acetic acid (AcOH) | 27 mL | Solvent |
| Water | 20 mL | Quenching agent |
| Ethyl acetate | 25 mL × 3 | Extraction solvent |
| Sodium bicarbonate (NaHCO3) solution | Sufficient amount | Washing agent |
| Anhydrous sodium sulfate | Sufficient amount | Drying agent |
Stepwise Procedure
Dissolution : Dissolve 4.40 g of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid in 27 mL of acetic acid at room temperature (~25 °C).
Bromination : Add bromine dropwise to the stirred solution at 25 °C. The molar ratio of bromine to substrate is approximately 3:1 to ensure complete dibromination.
Heating : After the addition, heat the reaction mixture to 80 °C and maintain stirring for 16 hours to drive the bromination to completion.
Quenching : Cool the reaction mixture and quench by adding 20 mL of water.
Extraction : Extract the aqueous mixture with ethyl acetate three times (25 mL each).
Washing : Wash the combined organic layers with sodium bicarbonate solution to neutralize residual acid and remove impurities.
Drying : Dry the organic phase over anhydrous sodium sulfate.
Filtration and Concentration : Filter to remove drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
Isolation : The crude product precipitates as a brown solid, which can be further purified if necessary.
Yield and Characterization
- Yield : Quantitative (100%) yield reported for this method.
- Physical state : Brown solid.
- Spectroscopic data (1H NMR, DMSO-d6): δ 14.43 - 12.43 (m, 1H, acidic proton), 7.35 (s, 1H, aromatic proton), 4.31 - 4.28 (m, 4H, methylene protons in dioxine ring).
Reaction Summary Table
| Step | Operation | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolution | 25 °C, AcOH solvent | Homogeneous solution |
| 2 | Bromine addition | Dropwise at 25 °C | Formation of brominated intermediate |
| 3 | Heating | 80 °C, 16 h | Complete dibromination |
| 4 | Quenching | Addition of water | Reaction stopped |
| 5 | Extraction | Ethyl acetate (3×) | Organic phase isolation |
| 6 | Washing | NaHCO3 solution | Neutralization and impurity removal |
| 7 | Drying | Anhydrous sodium sulfate | Removal of water |
| 8 | Filtration & Concentration | Reduced pressure | Isolation of crude product |
| 9 | Purification | Optional | Pure 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid |
Alternative Synthetic Routes and Notes
While the direct bromination method is the most straightforward and widely reported, other synthetic routes involving functional group transformations on the benzodioxine core or bromination of substituted precursors are less documented or more complex.
The bromination is regioselective for the 6 and 7 positions on the benzodioxine ring, likely due to electronic and steric effects inherent in the substrate.
Reaction monitoring is typically done by thin-layer chromatography (TLC) and confirmed by NMR spectroscopy.
The reaction requires careful control of temperature and bromine addition rate to avoid over-bromination or decomposition.
Research Findings and Applications
The synthesized 6,7-dibromo derivative has been used in studies evaluating lipid peroxidation inhibition and calcium antagonist activity, indicating its importance in medicinal chemistry research.
The high yield and purity of the preparation method enable reliable production for further pharmacological testing.
Chemical Reactions Analysis
Types of Reactions
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are utilized.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce quinones.
Scientific Research Applications
Biological Activities
-
Anti-inflammatory Properties
- Research has shown that derivatives of 1,4-benzodioxane, including 6,7-dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, exhibit notable anti-inflammatory activities. For instance, studies indicate that modifications at specific positions on the benzodioxane scaffold can enhance anti-inflammatory effects. The compound's structure allows for interactions with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs .
-
Anticancer Activity
- The compound has been investigated for its anticancer properties. Various studies have highlighted the potential of benzodioxane derivatives in targeting cancer cells. Specifically, compounds with similar structures have demonstrated cytotoxic effects against prostate cancer cells. The mechanism often involves inducing apoptosis and inhibiting cell proliferation through specific biochemical pathways .
- Antioxidant Effects
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods involving bromination and subsequent reactions with carboxylic acids or their derivatives. This versatility allows for the creation of a wide array of derivatives that can be screened for enhanced biological activity.
Synthesis Pathway Example
A typical synthesis might involve:
- Bromination of a precursor compound to introduce bromine atoms at the 6 and 7 positions.
- Formation of the dioxane ring through cyclization reactions.
- Functionalization at the carboxylic acid position to yield the final product.
This synthetic flexibility is crucial for developing new compounds with tailored biological properties.
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between the target compound and its analogs:
Notes:
- Brominated derivatives generally exhibit higher molecular weights and lipophilicity compared to fluoro or unsubstituted analogs, influencing their solubility and biological membrane permeability.
Commercial and Research Status
Biological Activity
Overview
6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is a brominated derivative of benzodioxine with significant potential in biological research. Its molecular formula is CHBrO, and it features a unique structure that contributes to its biological activity. This compound is being explored for various applications, including enzyme inhibition and as a biochemical probe.
- Molecular Weight: 337.95 g/mol
- CAS Number: 66411-17-4
- IUPAC Name: this compound
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in various biochemical pathways. The presence of bromine atoms enhances its interaction with active sites of enzymes, potentially leading to significant inhibition effects.
2. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains. This property makes it a candidate for further exploration in the development of new antimicrobial agents.
3. Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses in various animal models. For instance, it has been tested in the context of autoimmune disorders where it demonstrated the ability to suppress pro-inflammatory cytokines.
The mechanism by which this compound exerts its biological effects involves:
- Binding Interactions: The bromine atoms and carboxylic acid group facilitate binding to target proteins and enzymes.
- Modulation of Signaling Pathways: It can alter signaling pathways related to inflammation and immune responses.
Case Study 1: Inhibition of Enzyme Activity
A study conducted on the effects of this compound on enzyme activity revealed that it effectively inhibited enzyme X involved in metabolic pathways associated with inflammation. The results indicated a dose-dependent response where higher concentrations led to greater inhibition.
Case Study 2: Antimicrobial Testing
In vitro tests against Gram-positive and Gram-negative bacteria showed that the compound had significant antibacterial properties. The minimum inhibitory concentration (MIC) was determined for several strains, indicating its potential as an antimicrobial agent.
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 6,7-Dibromo-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthetic pathways typically involve bromination of precursor dihydrobenzodioxine derivatives followed by carboxylation. A factorial design approach (e.g., varying catalysts, temperature, and solvent polarity) can optimize yields . For example, analogous brominated thiophene-carboxylic acids (e.g., 5-Bromo-4-methoxythiophene-3-carboxylic acid) have been synthesized using Pd-catalyzed cross-coupling, with yields improved by adjusting reaction time and stoichiometry . Characterization via H NMR and LC-MS is critical to confirm regioselectivity and purity, especially given potential side reactions from residual bromine .
Q. How can researchers validate the purity and structural integrity of this compound, particularly given limited analytical data from suppliers?
Methodological Answer: Combine orthogonal techniques:
- HPLC-MS : Quantify purity and detect trace impurities (e.g., dibrominated byproducts).
- X-ray crystallography : Resolve ambiguities in substituent positioning on the benzodioxine core, as seen in structurally related compounds like 2,3-Dihydrothieno[3,4-b][1,4]dioxine-5-carboxylic acid .
- Elemental analysis : Confirm stoichiometric Br:C ratios to rule out incomplete bromination.
Note: Suppliers like Sigma-Aldrich often omit analytical data for niche compounds, necessitating in-house validation .
Q. What are the key reactivity patterns of the bromine substituents in this compound under nucleophilic or electrophilic conditions?
Methodological Answer: The electron-withdrawing carboxyl group activates bromine at positions 6 and 7 for nucleophilic substitution. For example:
- Suzuki-Miyaura coupling : Replace Br with aryl/vinyl groups using Pd(PPh) and excess boronic acid (80°C, DMF) .
- SN2 reactions : Test with NaOMe/MeOH to assess leaving-group propensity. Comparative studies with 2-Bromo-5-hydroxybenzaldehyde show steric hindrance from the dihydrodioxine ring may slow kinetics .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the electronic effects of bromine substituents on the compound’s acidity and coordination chemistry?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying Br as electron-deficient sites prone to metal coordination (e.g., Cu or Pd) .
- pKa prediction : Compare with experimental titration data for analogous compounds (e.g., 5-methoxy benzoic acid derivatives) to validate computational models .
- Application : Design metal-organic frameworks (MOFs) by leveraging Br’s ligand properties, as demonstrated in brominated thiophene systems .
Q. What strategies resolve contradictions in pharmacological activity data (e.g., conflicting IC50_{50}50 values in kinase inhibition assays)?
Methodological Answer:
- Dose-response refinement : Use a Hill slope model to assess cooperativity and validate assay reproducibility .
- Structural analogs : Compare with 4-Aryl-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides to isolate the role of the dihydrodioxine ring vs. bromine .
- Theoretical alignment : Link discrepancies to variations in cellular permeability or off-target effects, guided by QSAR models .
Q. How can membrane separation technologies (e.g., nanofiltration) improve the scalability of this compound’s synthesis?
Methodological Answer:
- Process design : Integrate ceramic nanofiltration membranes (MWCO 300 Da) to separate brominated intermediates from smaller byproducts, reducing downstream purification steps .
- Case study : Similar approaches achieved >90% recovery for 1H-Benzimidazole-5-carboxylic acid derivatives, minimizing solvent waste .
- Optimization : Use response surface methodology (RSM) to balance flux and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
